molecular formula C9H12N4OS B3005025 3-(3-Imidazol-1-ylpropyl)-2-sulfanylideneimidazolidin-4-one CAS No. 287198-17-8

3-(3-Imidazol-1-ylpropyl)-2-sulfanylideneimidazolidin-4-one

Cat. No.: B3005025
CAS No.: 287198-17-8
M. Wt: 224.28
InChI Key: IMPHTMIOYCILIV-UHFFFAOYSA-N
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Description

3-(3-Imidazol-1-ylpropyl)-2-sulfanylideneimidazolidin-4-one is a compound that features an imidazole ring, a propyl chain, and a sulfanylidene group. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Imidazol-1-ylpropyl)-2-sulfanylideneimidazolidin-4-one typically involves the reaction of an imidazole derivative with a suitable sulfanylidene precursor. One common method includes the use of N-(3-imidazol-1-yl-propyl)-1,8-naphthalimide as a starting material, which is then reacted with a sulfanylidene source under reflux conditions in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3-Imidazol-1-ylpropyl)-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted imidazole derivatives.

Scientific Research Applications

3-(3-Imidazol-1-ylpropyl)-2-sulfanylideneimidazolidin-4-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Imidazol-1-ylpropyl)-2-sulfanylideneimidazolidin-4-one is unique due to the presence of both an imidazole ring and a sulfanylidene group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(3-imidazol-1-ylpropyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4OS/c14-8-6-11-9(15)13(8)4-1-3-12-5-2-10-7-12/h2,5,7H,1,3-4,6H2,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPHTMIOYCILIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)N1)CCCN2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801331892
Record name 3-(3-imidazol-1-ylpropyl)-2-sulfanylideneimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816242
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

287198-17-8
Record name 3-(3-imidazol-1-ylpropyl)-2-sulfanylideneimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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